molecular formula C18H12BrF3N2O2S B2781196 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-17-2

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2781196
CAS No.: 1092346-17-2
M. Wt: 457.27
InChI Key: XTVSPTQIPXBXQC-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound featuring a bromine atom, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an inhibitor of key enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and survival. Inhibition of the PI3K pathway can lead to reduced cell proliferation, making this compound a candidate for therapeutic applications in oncology.

Research has shown that 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits significant biological activity:

  • Enzyme Inhibition : The compound inhibits various enzymes linked to cancer progression and inflammation.
  • Cell Proliferation : Studies indicate its potential to modulate cellular signaling pathways, impacting mechanisms related to cell growth and survival.

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, and this compound is no exception. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its lipophilicity, which is crucial for antimicrobial activity.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the phenyl ring influence antimicrobial efficacy:

  • Compounds with electron-withdrawing groups exhibit increased antibacterial resistance against strains like Staphylococcus aureus and Salmonella typhimurium.
  • The lipophilicity of the compound is directly correlated with its antimicrobial activity, suggesting that optimizing substituents can enhance efficacy against various microbial pathogens .

Drug Development

The trifluoromethyl group in this compound has been associated with improved metabolic stability and bioavailability in drug formulations.

FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their significance in modern pharmacology. The structural motifs found in these drugs often contribute to their therapeutic effects, indicating that compounds like this compound could serve as valuable templates for new drug discoveries .

Material Science Applications

Beyond medicinal applications, the unique properties of this compound make it suitable for material science investigations:

  • Polymer Chemistry : Its sulfonamide group can be utilized in synthesizing novel polymeric materials with tailored properties.
  • Nanotechnology : The compound's ability to interact with various substrates could lead to applications in nanomaterials for drug delivery systems or sensors.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

StudyFocus AreaFindings
Cancer ResearchDemonstrated inhibition of PI3K signaling pathways, suggesting potential as an anticancer agent.
Antimicrobial ActivityIdentified significant antibacterial properties against S. aureus with MIC values indicating strong efficacy.
Drug DiscoveryExplored the role of trifluoromethyl groups in enhancing drug efficacy and stability in formulations.

Mechanism of Action

The mechanism by which 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of a bromine atom, trifluoromethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide (CAS Number: 1092346-17-2) is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. This article delves into the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • A bromine atom
  • A sulfonamide group
  • A trifluoromethyl-substituted pyridine

These features contribute to its unique pharmacological properties and interactions within biological systems.

1. Enzyme Inhibition

This compound has been shown to inhibit several enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cell growth and survival. Inhibition of the PI3K pathway may lead to reduced cell proliferation, suggesting potential applications in oncology .

2. Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity. The sulfonamide class is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have reported IC50 values for COX-2 inhibition that highlight the potential of these compounds in treating inflammatory diseases .

3. Apoptosis Induction

In vitro studies suggest that this compound may induce apoptosis in various cell types by increasing cytoplasmic calcium concentrations. This mechanism is significant as it links calcium signaling to apoptotic pathways, providing insight into how such compounds can be utilized in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of PI3K, leading to reduced cell proliferation
Anti-inflammatoryInhibition of COX enzymes
Apoptosis InductionIncreased cytoplasmic calcium concentration

Case Study: Anti-Cancer Activity

A study explored the effects of this compound on cancer cell lines. The results indicated a significant decrease in cell viability correlated with increased concentrations of the compound. The mechanism was linked to the modulation of PI3K signaling pathways, emphasizing its potential as an anti-cancer agent .

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related sulfonamides. The results demonstrated that these compounds effectively reduced inflammation markers in animal models, suggesting a promising therapeutic role for this compound in managing chronic inflammatory conditions .

Properties

IUPAC Name

4-bromo-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N2O2S/c19-14-5-7-16(8-6-14)27(25,26)24-15-3-1-2-12(10-15)17-9-4-13(11-23-17)18(20,21)22/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVSPTQIPXBXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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